molecular formula C11H15N3O2 B1302262 5-Nitro-2-(piperidin-1-yl)aniline CAS No. 5367-58-8

5-Nitro-2-(piperidin-1-yl)aniline

Cat. No.: B1302262
CAS No.: 5367-58-8
M. Wt: 221.26 g/mol
InChI Key: DMIMWGHYIPFAIF-UHFFFAOYSA-N
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Description

5-Nitro-2-(piperidin-1-yl)aniline is an organic compound with the molecular formula C11H15N3O2 It is a derivative of aniline, where the amino group is substituted with a piperidine ring and a nitro group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(piperidin-1-yl)aniline typically involves the nitration of 2-(piperidin-1-yl)aniline. One common method is as follows:

    Nitration Reaction: 2-(piperidin-1-yl)aniline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to avoid over-nitration and to ensure the selective formation of the nitro group at the desired position.

    Purification: The reaction mixture is then neutralized, and the product is extracted and purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(piperidin-1-yl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The piperidine ring can be oxidized to form piperidinones using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Substitution: Sodium methoxide, dimethyl sulfoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 5-Amino-2-(piperidin-1-yl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Piperidinone derivatives.

Scientific Research Applications

5-Nitro-2-(piperidin-1-yl)aniline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer and antimicrobial agents.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and dyes, due to its unique structural properties.

    Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-2-(morpholin-4-yl)aniline: Contains a morpholine ring instead of a piperidine ring, which can alter its chemical and biological properties.

    5-Nitro-2-(pyrrolidin-1-yl)aniline: Contains a pyrrolidine ring, which may affect its reactivity and applications.

Uniqueness

5-Nitro-2-(piperidin-1-yl)aniline is unique due to the presence of both a nitro group and a piperidine ring, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for targeted modifications and the development of novel compounds with specific properties.

Properties

IUPAC Name

5-nitro-2-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-10-8-9(14(15)16)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIMWGHYIPFAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375069
Record name 5-nitro-2-piperidin-1-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5367-58-8
Record name 5-Nitro-2-(1-piperidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5367-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-nitro-2-piperidin-1-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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